3-(2-Aminoethanesulfonyl)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethanesulfonyl)prop-1-ene is an organic compound with the molecular formula C5H11NO2S. It is known for its unique structure, which includes an amino group, a sulfonyl group, and an alkene. This compound is often used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethanesulfonyl)prop-1-ene typically involves the reaction of allyl sulfone with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is often obtained in high purity through advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethanesulfonyl)prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The alkene group can be reduced to form the corresponding alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Saturated alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Aminoethanesulfonyl)prop-1-ene is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethanesulfonyl)prop-1-ene involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminoethanesulfonyl)ethanol
- 3-(Aminopropylsulfonyl)prop-1-ene
- 2-(Aminoethylsulfonyl)propane
Uniqueness
3-(2-Aminoethanesulfonyl)prop-1-ene is unique due to its combination of an alkene, amino, and sulfonyl groups. This combination provides a versatile platform for chemical modifications and interactions, making it valuable in various research fields.
Properties
Molecular Formula |
C5H11NO2S |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
2-prop-2-enylsulfonylethanamine |
InChI |
InChI=1S/C5H11NO2S/c1-2-4-9(7,8)5-3-6/h2H,1,3-6H2 |
InChI Key |
MUYJHTAIMYCTET-UHFFFAOYSA-N |
Canonical SMILES |
C=CCS(=O)(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.